molecular formula C17H14N2O3S2 B2525479 5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide CAS No. 1421513-55-4

5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2525479
CAS RN: 1421513-55-4
M. Wt: 358.43
InChI Key: OMTCECQIHAUMCL-UHFFFAOYSA-N
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Description

The compound “5-cyclopropyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an isoxazole ring, and two thiophene rings . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The isoxazole ring and the two thiophene rings are aromatic, contributing to the compound’s stability. The cyclopropyl group is a three-membered ring, which introduces some strain into the molecule .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which are part of the compound’s structure, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Applications

Compounds with a thiophene framework, such as suprofen, are known as nonsteroidal anti-inflammatory drugs . This suggests potential anti-inflammatory applications for the compound .

Antimicrobial Applications

Thiophene-based molecules exhibit many pharmacological properties such as antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Anticancer Applications

Thiophene derivatives also exhibit anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential industrial applications for the compound.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the field of electronics and materials science.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of display technology.

Voltage-Gated Sodium Channel Blocker

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests potential applications in the field of anesthetics and pain management.

Future Directions

Thiophene-based compounds, such as the one , continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science. Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

5-cyclopropyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16(14-2-1-7-23-14)15-6-5-11(24-15)9-18-17(21)12-8-13(22-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTCECQIHAUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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